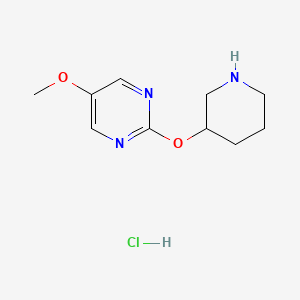
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide, also known as CHSQB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of quinazoline derivatives, which have been extensively studied for their pharmacological properties.
Applications De Recherche Scientifique
Green Chemistry Synthesis
V. Horishny and V. Matiychuk (2020) demonstrated a green chemistry approach for synthesizing N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides, emphasizing water as an optimal medium, aligning with principles of green chemistry and yielding nearly quantitative results (Horishny & Matiychuk, 2020).
Antiviral Activities
P. Selvam et al. (2007) focused on the antiviral potential of novel 2,3-disubstituted quinazolin-4(3H)-ones, highlighting their efficacy against various respiratory and biodefense viruses, including strains of influenza and severe acute respiratory syndrome coronavirus, through rapid microwave-assisted synthesis (Selvam et al., 2007).
Anticancer and Antiparkinsonian Agents
Research by T. Abdel-Rahman (2006) on the reactivity of N-[1-(3-amino-6,8-dibromo-4-oxo-3,4-dihydro-quinazolin-2-yl)-2-(2-chlorophenyl)-vinyl]benzamide towards various reagents revealed selective anticancer activity, demonstrating the compound's potential as a therapeutic agent (Abdel-Rahman, 2006). Additionally, Sunil Kumar et al. (2012) synthesized azetidinonyl/thiazolidinonyl quinazolinone derivatives, testing them as antiparkinsonian agents, with some compounds showing promising results (Kumar et al., 2012).
Novel PI3K Inhibitors and Anticancer Agents
Teng Shao et al. (2014) explored 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides as PI3K inhibitors and anticancer agents, indicating significant inhibition of PI3K/AKT/mTOR pathway and tumor growth in a nude mice model, proposing them as potent anticancer agents (Shao et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide involves the condensation of 4-amino-2-sulfanylquinazoline with 4-(cycloheptylamino)benzoyl chloride, followed by oxidation of the resulting thioether to form the desired product.", "Starting Materials": ["4-amino-2-sulfanylquinazoline", "4-(cycloheptylamino)benzoyl chloride", "base", "oxidizing agent", "solvent"], "Reaction": ["Step 1: Dissolve 4-amino-2-sulfanylquinazoline in a suitable solvent and add a base to the reaction mixture.", "Step 2: Add 4-(cycloheptylamino)benzoyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction with water and extract the product with a suitable organic solvent.", "Step 4: Oxidize the thioether to the desired product using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.", "Step 5: Purify the product by recrystallization or chromatography."] } | |
Numéro CAS |
451466-12-9 |
Formule moléculaire |
C22H23N3O2S |
Poids moléculaire |
393.51 |
Nom IUPAC |
N-cycloheptyl-4-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide |
InChI |
InChI=1S/C22H23N3O2S/c26-20(23-16-7-3-1-2-4-8-16)15-11-13-17(14-12-15)25-21(27)18-9-5-6-10-19(18)24-22(25)28/h5-6,9-14,16H,1-4,7-8H2,(H,23,26)(H,24,28) |
Clé InChI |
DXZGXZCSCJPFDB-UHFFFAOYSA-N |
SMILES |
C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



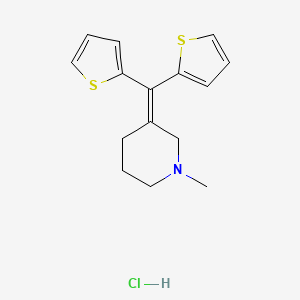

![2-(Benzo[d]isoxazol-3-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2818838.png)
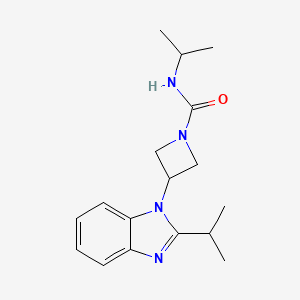

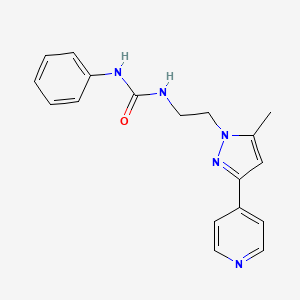
![methyl [4-({2-[(2,4-difluorophenyl)amino]-2-oxoethyl}thio)-1H-1,5-benzodiazepin-2-yl]acetate](/img/structure/B2818844.png)
![4-((1-(3-chlorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopropylcyclohexanecarboxamide](/img/structure/B2818846.png)
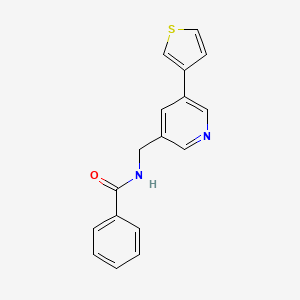
![N-([2,3'-bifuran]-5-ylmethyl)-1-naphthamide](/img/structure/B2818849.png)
![N-[5-[(4-propan-2-ylphenyl)methyl]-1,3-thiazol-2-yl]-4-(tetrazol-1-yl)benzamide](/img/structure/B2818850.png)
![N-(cyanomethyl)-3-[(naphthalen-2-yl)formamido]propanamide](/img/structure/B2818851.png)

